An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate
An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-phenylbut-2-enoate (CAS Number: 1504-72-9), a valuable α,β-unsaturated ester with applications in organic synthesis and potential as a building block for novel therapeutic agents. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities, with a focus on its interaction with key cellular signaling pathways.
Core Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 3-phenylbut-2-enoate is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1504-72-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | ethyl (2E)-3-phenylbut-2-enoate | |
| Synonyms | (E)-Ethyl 3-phenylbut-2-enoate, Ethyl 3-phenylcrotonate | [1] |
| Boiling Point | No data available | [1] |
| Density | No data available | |
| Refractive Index | No data available | |
| Solubility | Expected to be soluble in common organic solvents. | [2] |
| Storage | Sealed in dry, room temperature. | [1] |
Spectroscopic Data
The expected spectroscopic features for Ethyl 3-phenylbut-2-enoate are summarized below, based on data for structurally similar compounds.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals for the ethyl group (quartet and triplet), a singlet for the methyl group on the butenoate chain, a singlet for the vinylic proton, and signals for the aromatic protons of the phenyl group. A reported spectrum shows: δ 7.37-7.29 (m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz, 3H).[3] |
| ¹³C NMR (CDCl₃) | Distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbon, and the carbons of the phenyl ring. A reported spectrum shows: δ 166.0, 155.4, 141.0, 128.0, 127.8, 126.9, 117.9, 59.8, 27.2, 14.0.[3] |
| Infrared (IR) | A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated. A reported spectrum shows peaks at 3029, 2891, 1747, 1728, 1250, 1190, 750, 681 cm⁻¹.[3] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain. |
Experimental Protocols: Synthesis of Ethyl 3-phenylbut-2-enoate
The synthesis of Ethyl 3-phenylbut-2-enoate can be achieved through several established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its high yield and stereoselectivity for the (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
Reaction: Acetophenone + Triethyl phosphonoacetate → Ethyl 3-phenylbut-2-enoate + Diethyl phosphate
Protocol:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting clear solution of the phosphonate carbanion to 0 °C.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-phenylbut-2-enoate.
-
Wittig Reaction
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 equivalents) in anhydrous THF.
-
Add acetophenone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide byproduct.
Reformatsky Reaction
This reaction proceeds via a β-hydroxy ester intermediate, which is then dehydrated to the α,β-unsaturated ester.
Protocol:
-
Formation of the β-Hydroxy Ester:
-
Activate zinc dust (2.0 equivalents) by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.
-
Add a small amount of a solution of ethyl 2-bromoacetate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction.
-
Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Dehydration:
-
Dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Mandatory Visualizations
Synthesis Workflows
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Caption: Reformatsky Reaction and Dehydration Workflow.
Potential Biological Activity and Signaling Pathways
Ethyl 3-phenylbut-2-enoate, as an α,β-unsaturated carbonyl compound, is a potential Michael acceptor. This reactivity allows it to covalently modify nucleophilic residues, such as cysteine, in proteins, thereby modulating their function and affecting cellular signaling pathways. Two key pathways that can be influenced by such compounds are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[4][5][6][7][8]
Caption: Modulation of the Keap1-Nrf2 Pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway.[9] They can potentially achieve this by covalently modifying components of the signaling cascade, such as the IκB kinase (IKK) complex, thereby preventing the degradation of IκB.
Caption: Potential Inhibition of the NF-κB Pathway.
References
- 1. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
